6-Chloro-4-ethylquinoline
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Overview
Description
6-Chloro-4-ethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of a chlorine atom at the 6th position and an ethyl group at the 4th position in the quinoline ring structure gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields . Another method involves the use of diethyl ethoxymethylenemalonate and aniline, which undergo a series of reactions to form the quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-ethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound can interfere with the heme polymerase activity in malarial parasites, preventing the conversion of heme to hemazoin and resulting in the accumulation of toxic heme .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinaldine: Another quinoline derivative used in the synthesis of dyes and pharmaceuticals.
8-Hydroxyquinoline: Used as a chelating agent and in the production of antiseptics.
Uniqueness of 6-Chloro-4-ethylquinoline: The presence of both a chlorine atom and an ethyl group in this compound provides unique chemical properties that differentiate it from other quinoline derivatives. These substitutions can enhance its biological activity and make it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C11H10ClN |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
6-chloro-4-ethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
DLZJZHSQDLYTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC=C1)Cl |
Origin of Product |
United States |
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